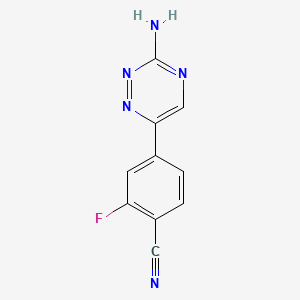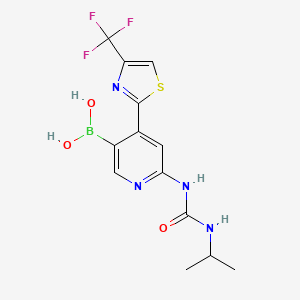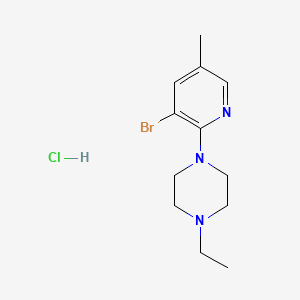
Metazachlor-2-hydroxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metazachlor-2-hydroxy is a chemical compound primarily known for its herbicidal properties. It is a derivative of metazachlor, a chloroacetamide herbicide widely used in agriculture to control annual grasses and broadleaf weeds. This compound is one of the transformation products of metazachlor, formed through various environmental processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metazachlor-2-hydroxy involves the introduction of a hydroxyl group into the metazachlor molecule. One common method includes the reaction of metazachlor with hydroxylating agents under controlled conditions. For instance, metazachlor can be reacted with hydrogen peroxide in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where metazachlor is subjected to hydroxylation. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformation.
Analyse Chemischer Reaktionen
Types of Reactions
Metazachlor-2-hydroxy undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Under specific conditions, this compound can be reduced to simpler compounds.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone and hydrogen peroxide. The reactions are typically carried out in aqueous or gaseous phases.
Reduction: Reducing agents such as sodium borohydride can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of this compound, as well as substituted compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Metazachlor-2-hydroxy has several applications in scientific research:
Chemistry: It is used as a model compound to study the environmental fate and transformation of herbicides.
Biology: Research on its effects on plant physiology helps in understanding herbicide action and resistance mechanisms.
Medicine: Studies on its potential toxicological effects contribute to the assessment of herbicide safety.
Industry: It is used in the development of new herbicidal formulations and in environmental monitoring to track herbicide residues.
Wirkmechanismus
Metazachlor-2-hydroxy exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell division and tissue differentiation, leading to the death of the target weeds. The molecular targets include enzymes involved in fatty acid elongation pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metazachlor: The parent compound, widely used as a herbicide.
Acetochlor: Another chloroacetamide herbicide with similar properties.
Alachlor: A related compound with a similar mode of action.
Uniqueness
Metazachlor-2-hydroxy is unique due to its specific hydroxylation, which affects its environmental behavior and degradation pathways. This transformation product can provide insights into the environmental impact and persistence of metazachlor in agricultural settings.
Eigenschaften
CAS-Nummer |
125709-81-1 |
|---|---|
Molekularformel |
C14H17N3O2 |
Molekulargewicht |
259.309 |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-hydroxy-N-(pyrazol-1-ylmethyl)acetamide |
InChI |
InChI=1S/C14H17N3O2/c1-11-5-3-6-12(2)14(11)17(13(19)9-18)10-16-8-4-7-15-16/h3-8,18H,9-10H2,1-2H3 |
InChI-Schlüssel |
IQUFNHHHOOCCDU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)CO |
Synonyme |
Metazachlor-2-hydroxy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine](/img/structure/B598686.png)

![2-[Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]benzaldehyde](/img/structure/B598689.png)






![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)
